

A Comparative Guide to the ^1H NMR Spectrum of 2-Bromo-4-methylthiophene

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of substituted heterocycles is crucial for the design and synthesis of novel molecular entities. This guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Bromo-4-methylthiophene**, a key intermediate in organic synthesis. Through a comparative approach with related thiophene derivatives, this document aims to facilitate the interpretation of its spectral data and provide a standardized experimental framework.

Comparative ^1H NMR Data Analysis

The ^1H NMR spectrum of **2-Bromo-4-methylthiophene** is predicted based on the well-established electronic effects of substituents on the thiophene ring. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group significantly influence the chemical shifts of the aromatic protons. To provide a clear context, the predicted data for **2-Bromo-4-methylthiophene** is presented alongside the experimental data for 2-bromothiophene and 3-methylthiophene.

Table 1: Comparison of ^1H NMR Spectral Data of Substituted Thiophenes in CDCl_3

Compound	H3 (δ , ppm)	H5 (δ , ppm)	CH ₃ (δ , ppm)	J ₃₅ (Hz)
2-Bromo-4-methylthiophene (Predicted)	~6.85 (s)	~6.95 (s)	~2.20 (s)	~1.5
2-Bromothiophene	7.21 (dd)	6.99 (dd)	-	3.7
3-Methylthiophene	6.87 (m)	7.17 (m)	2.25 (s)	2.9

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). s denotes a singlet, dd denotes a doublet of doublets, and m denotes a multiplet. Predicted values are estimates based on substituent effects.

The bromine atom at the 2-position is expected to deshield the adjacent proton at the 3-position, while the methyl group at the 4-position will shield the proton at the 5-position. Consequently, the H₃ and H₅ protons in **2-Bromo-4-methylthiophene** are predicted to appear as singlets (or narrow doublets due to a small J₃₅ coupling) in the aromatic region. The methyl protons will resonate as a singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-Bromo-4-methylthiophene** or dispense 10-20 μ L if it is a liquid.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry vial.[1]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include:
 - Pulse angle: 30-90 degrees
 - Spectral width: ~12-15 ppm
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 for a sufficiently concentrated sample.

3. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Relationships

The following diagram illustrates the chemical structure of **2-Bromo-4-methylthiophene** and highlights the non-equivalent protons, providing a visual aid for spectral assignment.

Caption: Structure of **2-Bromo-4-methylthiophene** with proton labeling.

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References

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